2-(Cyclopentylmethoxy)-6-methylaniline
Description
2-(Cyclopentylmethoxy)-6-methylaniline is an ortho-substituted aniline derivative featuring a cyclopentylmethoxy group at the 2-position and a methyl group at the 6-position. This compound serves as a key intermediate in synthesizing cyclopentyl-substituted aromatic amines, such as 4-cyclopentyl-2-methylaniline, via thermal rearrangement at 200°C . Its bulky cycloalkane substituent distinguishes it from simpler alkyl- or halogen-substituted analogues, influencing its physicochemical properties, reactivity, and applications in organic synthesis and catalysis.
Properties
IUPAC Name |
2-(cyclopentylmethoxy)-6-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-4-8-12(13(10)14)15-9-11-6-2-3-7-11/h4-5,8,11H,2-3,6-7,9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYAQARHZZMUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The substituent at the 2-position significantly impacts molecular weight, steric hindrance, and electronic effects. Below is a comparative analysis (Table 1):
Table 1: Structural Comparison of 2-(Cyclopentylmethoxy)-6-methylaniline with Analogues
Key Observations :
- Cyclopentylmethoxy group: Introduces significant steric bulk and lipophilicity compared to smaller substituents like chloro or methoxy.
- Chloro substituent : Increases electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions .
- Ethyl group : A simple alkyl chain with minimal steric effects, leading to faster hydrolysis kinetics compared to bulkier groups .
Reactivity and Stability
Hydrolysis Behavior
- 2-Ethyl-6-methylaniline phosphate : Hydrolyzes via a pseudo-first-order mechanism under acidic conditions (pH 1.24), with rate constants independent of substrate concentration . The ethyl group allows facile cleavage of the phosphate ester bond.
- 2-(Cyclopentylmethoxy)-6-methylaniline : The cyclopentylmethoxy group likely resists hydrolysis due to steric hindrance, though direct data are unavailable. Comparable ethers (e.g., methoxy) hydrolyze under strong acidic or basic conditions, but bulkier groups delay degradation .
Thermal Stability
- 2-(Cyclopent-1′-enyl)-6-methylaniline hydrochloride : Rearranges to 4-cyclopentyl-2-methylaniline at 200°C . The cyclopentylmethoxy analogue may exhibit similar thermal stability, with decomposition pathways influenced by the ether linkage’s rigidity.
Catalysis
- 2,4-Bis(dibenzocycloheptyl)-6-methylaniline : Used as a ligand in cobalt(II)-based ethylene polymerization catalysts . The cyclopentylmethoxy derivative’s smaller bulk may reduce catalytic activity compared to dibenzocycloheptyl substituents but could offer tunable steric effects.
Agrochemicals
- (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline : A chiral intermediate in the synthesis of the herbicide (S)-metolachlor . The cyclopentylmethoxy analogue’s lipophilicity might enhance bioactivity in pesticides, though its stereochemical preferences require further study.
- Acetochlor metabolites : Residues hydrolyzable to 2-ethyl-6-methylaniline (EMA) and 2-(1-hydroxyethyl)-6-methylaniline (HEMA) are regulated in food commodities . The target compound’s stability under similar conditions could influence its environmental persistence.
Preparation Methods
Disconnection at the Ether Linkage
The cyclopentylmethoxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Retrosynthetically, this suggests two precursors:
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2-Hydroxy-6-methylaniline and cyclopentylmethyl bromide for direct etherification.
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2-Chloro-6-methylaniline and cyclopentylmethanol for SNAr, leveraging activating groups (e.g., nitro) to facilitate substitution.
Synthetic Methodologies and Experimental Protocols
Route 1: Diazotization-Reduction Sequence with Subsequent Etherification
This approach adapts methods from CN112358404A, which synthesizes 2-chloro-6-methylaniline via diazotization and iron powder reduction.
Step 1: Synthesis of 2-Chloro-6-methylaniline
Step 2: Etherification via SNAr
Route 2: Direct Reductive Alkylation
Inspired by EP0605363A1, this method employs reductive alkylation to install the cyclopentylmethoxy group.
Step 1: Condensation of 2-Amino-6-methylphenol with Cyclopentylmethyl Ketone
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Reagents : 2-Amino-6-methylphenol, cyclopentylmethyl ketone, H₂SO₄ (0.05 eq), H₂ (3 bar), Pt/C catalyst.
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Conditions : Aqueous medium, 40–50°C.
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Outcome : The ketone undergoes reductive amination, forming the target compound in 70% yield after base workup.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Starting Material Cost | Low | Moderate |
| Reaction Steps | 3 | 2 |
| Overall Yield | 37–49% | 60–70% |
| Catalyst Reusability | Limited | High (Pt/C) |
| Scalability | Moderate | High |
Route 2 offers superior yields and scalability but requires specialized catalysts. Route 1, while longer, uses inexpensive iron powder and avoids noble metals.
Challenges and Optimization Strategies
Regioselectivity in Ether Formation
The cyclopentylmethoxy group may install at undesired positions due to the directing effects of the methyl and amino groups. Mitigation :
Q & A
Q. What are the established synthetic routes for 2-(Cyclopentylmethoxy)-6-methylaniline?
Methodological Answer: A common approach involves thermal isomerization of ortho-substituted precursors. For example, 2-(cyclopent-1′-enyl)-6-methylaniline hydrochloride undergoes a para-cyclopentyl migration at 200°C, yielding 4-cyclopentyl-2-methylaniline derivatives . This method avoids harsh reagents and leverages regioselective rearrangement. Alternative routes may involve coupling cyclopentylmethoxy groups to methyl-substituted aniline cores via nucleophilic substitution or Ullmann-type reactions under catalytic conditions.
Q. How is the structural integrity of 2-(Cyclopentylmethoxy)-6-methylaniline confirmed?
Methodological Answer: 1H NMR spectroscopy is critical for structural validation. Key signals include:
- Aromatic protons : Split patterns (e.g., doublets or triplets) at δ 6.4–7.5 ppm, indicating substitution on the benzene ring.
- Cyclopentylmethoxy group : A triplet for the methylene (-OCH2-) at δ 3.8–4.2 ppm and multiplet signals for cyclopentyl protons (δ 1.5–2.2 ppm).
- Methyl group : A singlet near δ 2.1–2.3 ppm for the -CH3 substituent .
Mass spectrometry (LC-MS) further confirms molecular weight (e.g., m/z ~217 [M+H]+ for C13H19NO).
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of 2-(Cyclopentylmethoxy)-6-methylaniline derivatives?
Methodological Answer:
- Temperature Control : Thermal isomerization (e.g., 200°C) must balance reaction rate and decomposition risks. Lower temperatures (e.g., 150–180°C) may reduce side products but require longer reaction times .
- Catalytic Systems : For coupling reactions, Cu(I) catalysts (e.g., CuI with 1,10-phenanthroline) enhance efficiency in Ullmann-type etherifications. Solvent choice (e.g., DMF or DMSO) improves solubility of aromatic intermediates .
- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How do steric and electronic effects influence the reactivity of 2-(Cyclopentylmethoxy)-6-methylaniline in electrophilic substitution?
Methodological Answer:
- Steric Hindrance : The bulky cyclopentylmethoxy group directs electrophiles (e.g., nitration, halogenation) to the para position relative to the amine (-NH2) due to steric blocking of the ortho sites.
- Electronic Effects : The electron-donating methoxy group activates the ring, but the methyl group at position 6 may slightly deactivate adjacent positions. Computational modeling (e.g., DFT) can predict regioselectivity .
- Experimental Validation : Monitor reaction outcomes via HPLC or TLC to compare substitution patterns under varying conditions (e.g., HNO3/H2SO4 for nitration).
Q. What strategies resolve contradictions in reported biological activity data for 2-(Cyclopentylmethoxy)-6-methylaniline analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing cyclopentyl with cyclohexyl or altering the methoxy chain length) and test against target enzymes (e.g., Staphylococcus aureus dihydrofolate reductase) .
- Data Normalization : Control for assay variability (e.g., MIC values in antimicrobial studies) using reference compounds like ciprofloxacin.
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinity to biological targets, resolving discrepancies in activity claims .
Q. How are kinetic parameters determined for hydrolysis or degradation studies of 2-(Cyclopentylmethoxy)-6-methylaniline derivatives?
Methodological Answer:
- Pseudo-First-Order Kinetics : Conduct hydrolysis experiments at constant pH (e.g., 1.24 using HCl) and varying temperatures (80–97°C). Plot ln([substrate]) vs. time to calculate rate constants (k) and derive activation energy (Ea) via Arrhenius equations .
- Substrate Concentration Effects : Confirm reaction order by testing multiple concentrations (e.g., 0.1–1.0 mM). Independence of k from concentration indicates a pseudo-first-order mechanism .
- HPLC-MS Monitoring : Track degradation products (e.g., cyclopentanol or methylaniline fragments) to elucidate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
